3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-24-14-9-12(10-15(25-2)16(14)26-3)17(23)20-19-22-21-18(27-19)11-6-5-7-13(8-11)28-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEULGLMUIWCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
Structural Features
The compound features:
- Three methoxy groups (-OCH) on the benzene ring.
- An oxadiazole moiety which is known for its diverse biological activities.
- A methylthio group (-S-CH) which can enhance lipophilicity and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC values comparable to established chemotherapeutics such as doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The oxadiazole ring is known to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activities, reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are often overexpressed in tumors .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have shown that derivatives similar to this compound possess antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide exhibit significant anticancer properties. For instance, oxadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the oxadiazole moiety is often linked to enhanced cytotoxicity against various cancer cell lines due to its ability to interfere with cell signaling pathways critical for tumor growth .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing thiazole and oxadiazole rings have shown effectiveness against a range of bacterial strains. The incorporation of a methylsulfanyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial pathogens .
Neuroprotective Effects
Preliminary studies suggest that similar compounds may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress have been observed in related benzamide derivatives. These effects could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Applications
Analgesic and Anti-inflammatory Effects
Some derivatives of the benzamide class exhibit analgesic and anti-inflammatory activities. The presence of methoxy groups has been associated with enhanced anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process . This makes compounds like this compound potential candidates for pain management therapies.
Modulation of Estrogen Receptors
Research has indicated that certain benzamide derivatives can act as modulators of estrogen-related receptors (ERR). This property is significant in the context of hormone-related cancers, where targeting estrogen pathways can lead to effective treatment strategies . The compound's ability to function as an agonist or antagonist could also provide insights into developing drugs for conditions like breast cancer.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Key modifications that enhance biological activity include:
| Modification | Effect |
|---|---|
| Addition of methoxy groups | Increases lipophilicity and bioavailability |
| Variation in phenyl substituents | Modulates receptor binding affinity |
| Alteration of oxadiazole position | Influences cytotoxicity against cancer cells |
Case Studies
Several case studies highlight the applications of similar compounds:
- Case Study 1: A study on oxadiazole derivatives demonstrated significant anticancer activity in vitro against various human cancer cell lines. The best-performing compound showed IC50 values comparable to established chemotherapeutics .
- Case Study 2: Research on thiazole-based compounds revealed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The structural analysis indicated that electron-withdrawing groups significantly enhanced antibacterial potency .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation under controlled conditions:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide (-S(O)Me) | RT, 6 hours, acetic acid | 78% | |
| KMnO<sub>4</sub> | Sulfone (-SO<sub>2</sub>Me) | 0–5°C, 2 hours, aqueous acetone | 65% |
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Mechanism : The oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide (1st step) and sulfone (2nd step). Steric hindrance from the oxadiazole ring reduces yields compared to simpler thioethers .
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in nucleophilic substitution due to electron-deficient C2 and C5 positions:
| Nucleophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| NH<sub>2</sub>NH<sub>2</sub> | Hydrazide derivative | Reflux, ethanol, 8 hours | 82% | |
| CH<sub>3</sub>ONa | Methoxy-substituted oxadiazole | THF, 60°C, 4 hours | 68% |
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SAR Note : Substitution at C5 (linked to the methylsulfanylphenyl group) is less favored due to steric and electronic constraints .
Hydrolysis of the Benzamide Moiety
The benzamide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | 3,4,5-Trimethoxybenzoic acid + Oxadiazole amine | 12 hours | 90% | |
| NaOH (10%), ethanol | Sodium salt of benzamide | 4 hours | 85% |
-
Mechanism : Acidic hydrolysis follows a protonation-nucleophilic attack pathway, while basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .
Reduction of the Oxadiazole Ring
Catalytic hydrogenation cleaves the oxadiazole ring:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>, Pd/C | Hydrazide derivative | 60 psi, methanol, 6 hours | 74% | |
| LiAlH<sub>4</sub> | Amine-linked benzamide | Dry THF, 0°C → RT, 3 hours | 63% |
-
Key Insight : Reduction preserves the methylsulfanylphenyl group but alters the oxadiazole’s bioactivity .
Photochemical Reactivity
UV irradiation induces decomposition:
| Wavelength | Major Product | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|---|
| 254 nm | Benzamide radical + Oxadiazole fragments | Homolytic cleavage of C–N bonds | 45 minutes |
-
Stability Note : Storage under inert atmospheres is recommended to prevent photodegradation.
Cyclization Reactions
The methylsulfanyl group facilitates intramolecular cyclization:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| I<sub>2</sub>, DMSO | Thiophene-fused oxadiazole | 120°C, 2 hours | 58% |
Critical Research Findings
-
Oxidation Selectivity : H<sub>2</sub>O<sub>2</sub> selectively oxidizes the methylsulfanyl group without affecting methoxy substituents .
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Acid Sensitivity : The oxadiazole ring decomposes in strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>), limiting its use in acidic drug formulations .
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Biological Implications : Reduction products exhibit diminished kinase inhibition compared to the parent compound .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Electronic Properties of Analogs
Key Observations:
- Electron-Donating Groups Enhance Activity: Compounds with dimethylamino (OX5) or methoxy (OX7) groups exhibit superior cytotoxic activity (lower IC₅₀ values) compared to electron-withdrawing substituents (Cl, Br, NO₂) .
- Heterocycle Impact : 1,3,4-Oxadiazole derivatives generally outperform thiadiazoles or triazoles in cytotoxicity, likely due to better hydrogen-bonding capacity and metabolic stability .
Table 2: Antimicrobial and Cytotoxic Activities of Selected Analogs
Key Observations:
- Antimicrobial Potential: The target compound’s trimethoxybenzamide group is structurally similar to compounds in , which showed broad-spectrum antimicrobial activity. The methylsulfanyl group may further enhance lipid membrane penetration .
- Cytotoxicity Hypotheses : While direct data are lacking, the trimethoxy group’s electron-donating nature mirrors OX5 and OX7, suggesting possible anticancer activity via similar pathways (e.g., tubulin inhibition) .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Key Observations:
- Lipophilicity : The target compound’s methylsulfanyl and trimethoxy groups provide moderate lipophilicity (LogP ~3.2), favorable for blood-brain barrier penetration or intracellular targeting.
- Solubility Limitations : Sulfamoyl or sulfonyl analogs (e.g., ) exhibit reduced solubility, highlighting the target compound’s advantage in drug design .
Preparation Methods
Hydrazide Cyclization Method
This method involves synthesizing the 1,3,4-oxadiazole core from a hydrazide precursor, followed by coupling with the benzamide moiety.
Step 1: Synthesis of 5-(3-(Methylsulfanyl)Phenyl)-1,3,4-Oxadiazol-2-Amine
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Starting Material : 3-(Methylsulfanyl)benzoic acid hydrazide.
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Cyclization Agent : Triethyl orthoacetate or triethyl orthobenzoate.
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Reaction Conditions : Reflux in anhydrous ethanol for 24 hours.
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Mechanism : Acid-catalyzed cyclodehydration forms the oxadiazole ring.
Reaction Equation :
Step 2: Benzamide Coupling
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Reagent : 3,4,5-Trimethoxybenzoyl chloride.
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Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Solvent : Dichloromethane or tetrahydrofuran (THF).
Reaction Equation :
Pyridinium Ylide Reduction Method
An alternative route involves partial reduction of pyridinium ylides to form the oxadiazole-benzamide conjugate.
Step 1: Formation of N-Ylide Intermediate
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Starting Material : 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine.
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Amination Agent : O-Mesitylenesulfonylhydroxylamine (MSH).
-
Reaction Conditions : Stirred in acetonitrile at 0–5°C for 6 hours.
Step 2: Sodium Borohydride Reduction
Key Reaction :
One-Pot Tandem Synthesis
A streamlined approach combines oxadiazole formation and benzamide coupling in a single reactor.
-
Reagents :
-
3-(Methylsulfanyl)benzohydrazide.
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3,4,5-Trimethoxybenzoyl chloride.
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Phosphorus oxychloride (POCl₃) as cyclization catalyst.
-
-
Conditions : Reflux in toluene for 18 hours.
-
Yield : ~70% (optimized).
Advantages : Reduced purification steps and higher atom economy.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Key Advantage |
|---|---|---|---|---|
| Hydrazide Cyclization | 65–72% | 24–36 hours | Moderate | High purity, scalable |
| Pyridinium Ylide Reduction | 58–63% | 30–40 hours | High | Compatibility with sensitive groups |
| One-Pot Tandem Synthesis | ~70% | 18 hours | Low | Time-efficient, fewer intermediates |
Optimization and Challenges
Reaction Optimization
Common Side Reactions
-
Oxadiazole Ring Opening : Occurs under strongly acidic conditions. Mitigated by using neutral solvents (e.g., THF).
-
Sulfur Oxidation : The methylsulfanyl group may oxidize to sulfoxide. Additives like ascorbic acid prevent this.
Characterization Data
Industrial Scalability Considerations
Q & A
Q. What are the recommended synthetic routes for preparing 3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a 3,4,5-trimethoxybenzoyl chloride derivative with a 5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-amine precursor. Key steps include:
- Oxadiazole ring formation: Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ at 80–100°C .
- Amide coupling: Reacting the oxadiazole-amine intermediate with 3,4,5-trimethoxybenzoyl chloride in dry dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) at 0–5°C .
- Yield optimization: Lower temperatures during coupling reduce side reactions (e.g., hydrolysis), improving yields to ~60–75% .
Q. How can the structure of this compound be validated, and what analytical techniques are critical for confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 3.8–4.0 ppm (methoxy groups), δ 7.2–8.1 ppm (aromatic protons), and δ 2.5 ppm (methylsulfanyl group) confirm substitution patterns .
- ¹³C NMR: Signals near δ 56 ppm (methoxy carbons) and δ 160–170 ppm (amide/oxadiazole carbons) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula accuracy .
- Single-crystal X-ray diffraction: Resolves bond lengths and angles, critical for confirming stereoelectronic effects of the methoxy and methylsulfanyl groups .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antifungal activity: Follow CLSI M38-A2 guidelines using Candida albicans and Aspergillus fumigatus strains, with fluconazole as a positive control. MIC values <50 µg/mL indicate potency .
- Anticancer screening: MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations. IC₅₀ values <20 µM warrant further mechanistic studies .
- Anti-inflammatory potential: COX-2 inhibition assay using ELISA kits; % inhibition >50% at 10 µM suggests therapeutic relevance .
Advanced Research Questions
Q. How do electronic effects of the 3,4,5-trimethoxybenzamide moiety influence binding to biological targets?
Methodological Answer:
- Computational docking: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electron-donating methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 or tubulin) .
- Structure-Activity Relationship (SAR): Removing one methoxy group reduces antifungal activity by 3–5-fold, indicating their role in hydrophobic interactions .
- Methylsulfanyl substituent: The sulfur atom’s polarizability improves membrane permeability, confirmed via parallel artificial membrane permeability assays (PAMPA) .
Q. What strategies mitigate low solubility in aqueous media during in vivo studies?
Methodological Answer:
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the methoxy positions to enhance hydrophilicity .
- Nanoparticle encapsulation: Use PLGA nanoparticles (100–200 nm size) loaded via solvent evaporation, achieving >80% encapsulation efficiency .
- Co-solvent systems: Employ Cremophor EL/ethanol (1:1 v/v) for intravenous administration, ensuring solubility >5 mg/mL without precipitation .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
Methodological Answer:
- Pharmacokinetic profiling: Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Low oral bioavailability (<20%) may explain in vivo inefficacy despite in vitro potency .
- Metabolite identification: Incubate with liver microsomes (human/rat) to detect phase I/II metabolites. N-Oxidation of the oxadiazole ring often reduces activity .
- Dose optimization: Adjust dosing frequency based on AUC/MIC ratios. For example, Q12h dosing may sustain therapeutic concentrations .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?
Methodological Answer:
- Four-parameter logistic model: Fit dose-response curves using software like GraphPad Prism to calculate IC₅₀, Hill slope, and maximal efficacy (R² >0.95) .
- ANOVA with Tukey’s post-hoc test: Compare IC₅₀ values across cell lines; p<0.05 indicates significant selectivity .
- Resazurin assay validation: Confirm MTT results with resazurin to rule out false positives from compound interference .
Q. How should researchers address batch-to-batch variability in compound synthesis?
Methodological Answer:
- Quality Control (QC) protocols:
- HPLC purity: Require >95% purity (C18 column, acetonitrile/water gradient) .
- Elemental analysis: Carbon/nitrogen ratios within ±0.4% of theoretical values .
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and intermediate stability .
Safety and Compliance
Q. What safety precautions are critical during handling due to the methylsulfanyl group?
Methodological Answer:
- Ventilation: Use fume hoods to prevent inhalation of sulfur-containing vapors during synthesis .
- Personal Protective Equipment (PPE): Nitrile gloves and lab coats to avoid dermal exposure; LD₅₀ data for similar compounds suggest moderate toxicity (oral LD₅₀ >500 mg/kg in rats) .
- Waste disposal: Neutralize with 10% sodium hypochlorite before disposal to oxidize sulfanyl residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
